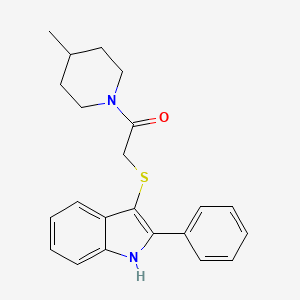

1-(4-甲基哌啶-1-基)-2-((2-苯基-1H-吲哚-3-基)硫基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

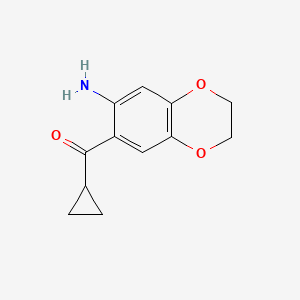

This chemical compound belongs to a class of organic molecules characterized by the incorporation of piperidine and indole moieties, suggesting potential for diverse chemical reactivity and biological activity. The integration of these functional groups into one molecular framework often targets specific receptor interactions, showcasing the compound's significance in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds typically involves a multi-step pathway, starting with the construction of the core piperidine and indole structures, followed by subsequent functionalization. For instance, a three-step synthetic pathway has been employed to synthesize a small library of related compounds, indicating the potential synthetic routes that might be applicable to our target compound (Gitto et al., 2014).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for their interaction with biological targets. X-ray crystallography and computational methods like density functional theory (DFT) are often used to elucidate and predict the molecular geometry, electronic structure, and interaction potential of these compounds with biological targets (Priya et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of this compound is influenced by its functional groups. The indole and piperidine units provide sites for nucleophilic and electrophilic attacks, respectively, facilitating various chemical transformations. These could include reactions with electrophiles or nucleophiles, enabling the introduction of additional functional groups or the modification of existing ones for desired properties or activities (Nycz et al., 2010).

科学研究应用

NMDA受体拮抗作用和神经保护潜力

像1-(4-甲基哌啶-1-基)-2-((2-苯基-1H-吲哚-3-基)硫基)乙酮这样的化合物显示出与GluN2B含NMDA受体的显著结合亲和力。这种化合物的一些衍生物,如配体35,已显示出纳摩尔浓度的结合亲和力和对NMDA介导的兴奋性后突触电流的拮抗作用,表明其作为神经保护剂的潜力。此外,还观察到抗氧化作用,表明具有双靶神经保护能力(Gitto et al., 2014)。

大麻素受体结合亲和力

该化合物的一种变体,大麻哌啶乙酮,已被确认具有与大麻素CB₁和CB₂受体的亲和力。这种化合物已被发现作为草药产品的掺假物,并显示出对这些受体的中等结合亲和力,表明其在大麻素受体研究中的潜在作用(Uchiyama et al., 2011)。

抗胆碱酯酶活性

合成了该化合物的衍生物以探索抗胆碱酯酶活性。带有电子给予取代基的化合物显示出更高的抗胆碱酯酶活性,表明它们在阿尔茨海默病等疾病的研究和治疗中的实用性(Mohsen等,2014)。

抗念珠菌活性和低细胞毒性

已经确定了该化合物的一些四唑衍生物作为有效的抗念珠菌剂,具有较弱的细胞毒性,表明它们在开发治疗真菌感染的应用中的潜力(Kaplancıklı等,2014)。

抗癫痫潜力

该化合物在最大电击试验中显示出显著活性,表明其作为抗癫痫剂的潜力。特别是衍生物6b显示出显著的疗效,表明这是一个发展新型抗癫痫药物的有前景领域(Ahuja & Siddiqui, 2014)。

杂环合成和染料应用潜力

该化合物已被用于合成新型杂环查尔酮衍生物。这些衍生物在为涤纶纤维创造一系列色调的染料方面显示出潜力,表明其在纺织和材料科学中的应用(Ho & Yao, 2013)。

属性

IUPAC Name |

1-(4-methylpiperidin-1-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2OS/c1-16-11-13-24(14-12-16)20(25)15-26-22-18-9-5-6-10-19(18)23-21(22)17-7-3-2-4-8-17/h2-10,16,23H,11-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLAVISKVGOQCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methylpiperidin-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Cyclopropyl-2-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2481679.png)

![N-(4-butylphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2481683.png)

![7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2481684.png)

![1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-3-{3-[(4-fluorophenyl)methoxy]thiophen-2-yl}urea](/img/structure/B2481687.png)

![4-bromo-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2481689.png)

![2-[[4-(4-Chlorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2481690.png)

![N-(4-cyanooxan-4-yl)-6-methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B2481695.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2481697.png)